Nalidixic acid sodium salt

Overview

Description

Nalidixic acid sodium salt is the sodium salt form of nalidixic acid, a synthetic quinolone antibiotic. It is primarily used for its antibacterial properties, particularly against Gram-negative bacteria. Nalidixic acid was the first synthetic quinolone antibiotic discovered and has been used historically to treat urinary tract infections .

Mechanism of Action

Target of Action

Nalidixic acid sodium salt primarily targets bacterial DNA gyrase, a type of topoisomerase . This enzyme is crucial for bacterial DNA replication as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication machinery to function .

Mode of Action

This compound inhibits the A subunit of bacterial DNA gyrase . It acts in a bacteriostatic manner at lower concentrations and is bactericidal at higher concentrations . The active metabolite of nalidixic acid, hydroxynalidixic acid, binds strongly but reversibly to DNA, interfering with the synthesis of RNA and consequently, protein synthesis .

Biochemical Pathways

By inhibiting DNA gyrase, this compound prevents the relaxation of positively supercoiled DNA that is required for replication . This inhibition disrupts DNA replication in susceptible bacteria, leading to the cessation of cell growth and division .

Pharmacokinetics

Nalidixic acid is rapidly absorbed after oral administration and reaches peak blood concentrations in two to four hours . The usual adult dosage of nalidixic acid is 1 g four times daily . The daily urinary recovery of the administered drug is approximately 80% at steady state , indicating good bioavailability.

Result of Action

The inhibition of DNA gyrase by this compound leads to the disruption of DNA replication in susceptible bacteria . This results in the cessation of cell growth and division, leading to the death of the bacteria in higher concentrations . It has marked antibacterial activity against gram-negative bacteria including Enterobacter species, Escherichia coli, Morganella Morganii; Proteus Mirabilis, Proteus vulgaris, and Providencia rettgeri .

Biochemical Analysis

Biochemical Properties

Nalidixic acid sodium salt inhibits bacterial DNA polymerase (DNA gyrase) and avian myeloblastoma virus reverse transcriptase . It also inhibits nucleic acid and protein synthesis in Saccharomyces cerevisiae .

Cellular Effects

This compound exerts its effects on various types of cells by inhibiting DNA synthesis, thereby affecting cellular processes . It interferes with the function of cells by inhibiting the enzymes necessary for DNA replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial DNA polymerase and avian myeloblastoma virus reverse transcriptase . It binds to these enzymes and prevents them from carrying out their function, thereby inhibiting DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nalidixic acid sodium salt can be synthesized by neutralizing nalidixic acid with sodium hydroxide. The process involves dissolving nalidixic acid in a suitable solvent, such as methanol, and then adding sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar neutralization reactions. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Nalidixic acid sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its structure, potentially altering its antibacterial properties.

Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its activity

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various derivatives of nalidixic acid, which may have different antibacterial properties or other biological activities .

Scientific Research Applications

Nalidixic acid sodium salt is widely used in scientific research due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. Its applications include:

Chemistry: Studying the mechanisms of DNA synthesis and repair.

Biology: Investigating bacterial cell division and replication.

Medicine: Developing new antibacterial agents and understanding antibiotic resistance.

Industry: Used in the production of antibacterial coatings and materials .

Comparison with Similar Compounds

Similar Compounds

Ciprofloxacin: Another quinolone antibiotic with a broader spectrum of activity.

Norfloxacin: Similar to nalidixic acid but with improved pharmacokinetic properties.

Ofloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria

Uniqueness

Nalidixic acid sodium salt is unique due to its historical significance as the first synthetic quinolone antibiotic. While newer quinolones have been developed with improved efficacy and safety profiles, nalidixic acid remains an important compound for studying the mechanisms of bacterial DNA replication and antibiotic resistance .

Properties

CAS No. |

3374-05-8 |

|---|---|

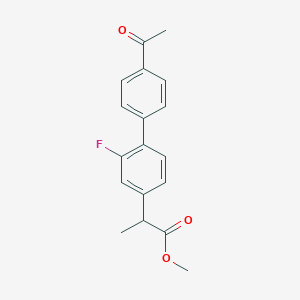

Molecular Formula |

C12H12N2NaO3 |

Molecular Weight |

255.22 g/mol |

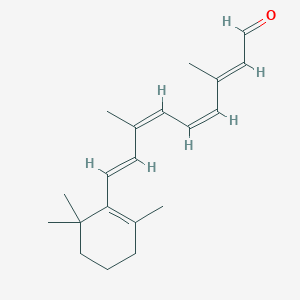

IUPAC Name |

sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C12H12N2O3.Na/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;/h4-6H,3H2,1-2H3,(H,16,17); |

InChI Key |

MOPGPFXSCUGEEH-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].[Na+] |

Isomeric SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].[Na+] |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O.[Na] |

Key on ui other cas no. |

3374-05-8 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

389-08-2 (Parent) |

Synonyms |

Acid, Nalidixic Anhydrous, Nalidixate Sodium Nalidixate Sodium Nalidixate Sodium Anhydrous Nalidixic Acid Nalidixin Nevigramon Sodium Anhydrous, Nalidixate Sodium Nalidixic Acid, Anhydrous Sodium Nalidixic Acid, Monohydrate Sodium, Nalidixate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nalidixic acid sodium salt exert its antimicrobial effects?

A1: this compound, a quinolone antibiotic, targets bacterial DNA gyrase (topoisomerase II) []. This enzyme is essential for bacterial DNA replication and transcription. By inhibiting DNA gyrase, this compound disrupts these critical processes, ultimately leading to bacterial cell death.

Q2: Has this compound shown promise in treating infections caused by organisms other than bacteria?

A2: Interestingly, research suggests that this compound might possess activity against Microsporidia []. This group of eukaryotic intracellular parasites can cause severe opportunistic infections, particularly in immunocompromised individuals. In vitro studies demonstrated that this compound inhibited the replication of Encephalitozoon intestinalis and Vittaforma corneae []. Moreover, in a mouse model of V. corneae infection, treatment with this compound significantly prolonged survival compared to untreated controls []. While these findings are promising, further research is needed to explore its therapeutic potential against microsporidiosis fully.

Q3: Can this compound be incorporated into novel drug delivery systems?

A3: While not directly studied in the provided papers, this compound's release kinetics have been investigated using a sulfonated poly (ether ether ketone) (SPEEK) membrane as a potential drug delivery system []. Researchers found that the SPEEK membrane successfully released both this compound and ciprofloxacin in a controlled manner []. This finding suggests that incorporating this compound into advanced drug delivery systems like SPEEK membranes could be a viable strategy for achieving prolonged drug release and potentially improving its therapeutic efficacy.

Q4: What are the implications of finding Listeria and Yersinia in dairy processing environments, particularly concerning this compound?

A4: A study investigating environmental contamination in Vermont dairy plants found a prevalence of Listeria innocua and Yersinia enterocolitica []. These findings highlight the importance of stringent hygiene practices in dairy processing to prevent post-pasteurization contamination. While the study did not directly involve this compound, it emphasizes the need for effective strategies to control bacterial contamination in food production. The emergence of antibiotic resistance, potentially driven by the overuse of antibiotics like this compound, further underscores the importance of preventing foodborne illnesses through rigorous hygiene and sanitation measures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione](/img/structure/B17823.png)

![5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene](/img/structure/B17826.png)